

Independent Verification of Ventyx Biosciences' Tamuzimod: A Comparative Analysis for Ulcerative Colitis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ventyx Biosciences' **Tamuzimod** (VTX-002) with other leading oral therapies for moderately to severely active ulcerative colitis (UC). The following sections present a comprehensive analysis of their clinical trial data, experimental protocols, and mechanisms of action to support independent verification and inform research and development decisions.

Quantitative Data Comparison

The following tables summarize the key efficacy and safety data from clinical trials of **Tamuzimod** and its principal competitors: Ozanimod (a fellow S1P receptor modulator) and Upadacitinib (a JAK inhibitor). Etrasimod, another S1P receptor modulator, is also included for a broader comparison within the class.

Induction of Clinical Remission (Induction Phase)



Drug (Trial)	Dosage	Clinical Remission Rate	Placebo Rate	Placebo- Adjusted Remission Rate	Timepoint
Tamuzimod (Phase 2)[1]	60 mg	28%	11%	17%	Week 13
30 mg	24%	11%	13%	Week 13	
Ozanimod (True North) [2][3][4]	0.92 mg (equiv. 1mg Zeposia)	18.4%	6.0%	12.4%	Week 10
Etrasimod (ELEVATE UC 12 & 52) [5]	2 mg	26.0%	15.0%	11.0%	Week 12
Upadacitinib (U- ACCOMPLIS H)	45 mg	33%	4%	29%	Week 8

Maintenance of Clinical Remission (Maintenance Phase)



Drug (Trial)	Dosage	Clinical Remission Rate	Placebo Rate	Placebo- Adjusted Remission Rate	Timepoint
Tamuzimod (Phase 2 LTE)	60 mg	High rates observed (specific % not yet published)	N/A	N/A	Week 52
Ozanimod (True North)	0.92 mg	37.0%	18.5%	18.5%	Week 52
Etrasimod (ELEVATE UC 52)	2 mg	32.0%	7.0%	25.0%	Week 52
Upadacitinib (U-ACHIEVE Maintenance)	15 mg	42%	12%	30%	Week 52
30 mg	52%	12%	40%	Week 52	

Key Secondary Endpoints (Induction Phase)



Drug (Trial)	Endpoint	Treatment Rate	Placebo Rate	Timepoint
Tamuzimod (Phase 2)	Complete Endoscopic Remission (60mg)	29%	7%	Week 13
Ozanimod (True North)	Clinical Response	47.8%	25.9%	Week 10
Etrasimod (ELEVATE UC 12 & 52)	Endoscopic Improvement	Statistically Significant vs. Placebo	-	Week 12
Upadacitinib (U-ACCOMPLISH)	Endoscopic Improvement	44%	8%	Week 8
Histologic- Endoscopic Mucosal Improvement	37%	6%	Week 8	

Safety Profile Overview (Induction Phase)



Drug	Common Adverse Events	Serious Adverse Events of Note
Tamuzimod	Mild to moderate adverse events.	No instances of atrioventricular block, bradycardia, or macular edema reported.
Ozanimod	Anemia and headache were among the most common.	-
Etrasimod	Safety profile consistent with previous Phase 2 studies.	-
Upadacitinib	Acne, blood creatine phosphokinase increase, anemia.	Serious adverse events occurred in 3.2% of the treatment group vs. 4.5% in placebo.

Experimental Protocols

A summary of the methodologies for the key clinical trials cited is provided below.

Tamuzimod (VTX-002) Phase 2 Induction Trial

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Patient Population: 213 adult patients with moderately to severely active ulcerative colitis.
- Inclusion Criteria: Modified Mayo Score (MMS) of 4-9, with an endoscopic subscore of ≥2
 and a rectal bleeding subscore of ≥1. Patients must have had an inadequate response, loss
 of response, or intolerance to at least one conventional, biologic, or JAK inhibitor therapy.
- Intervention: Patients were randomized to receive one of two oral doses of **Tamuzimod** (30mg or 60mg) or a placebo once daily for 13 weeks.
- Primary Endpoint: The proportion of patients achieving clinical remission at week 13, as defined by the modified Mayo Clinic Score.



• Secondary Endpoints: Included endoscopic, histologic, and symptomatic outcome measures.

Ozanimod (Zeposia) - True North Phase 3 Trial

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial with a 10week induction phase and a 52-week maintenance phase.
- Patient Population: Over 900 adult patients with moderate to severe ulcerative colitis who
 had an inadequate response to previous therapy.
- Intervention: In the induction phase, patients received either Ozanimod 1mg or a placebo. Responders were then re-randomized to continue with Ozanimod or switch to a placebo for the maintenance phase.
- Primary Endpoints: Clinical remission at week 10 (induction) and week 52 (maintenance).
- Key Secondary Endpoints: Clinical response, endoscopic improvement, and mucosal healing.

Etrasimod (Velsipity) - ELEVATE UC 52 & ELEVATE UC 12 Phase 3 Trials

- Study Design: Two independent, randomized, double-blind, placebo-controlled trials.
 ELEVATE UC 52 was a "treat-through" trial with a 12-week induction and a 40-week maintenance period. ELEVATE UC 12 was a 12-week induction study.
- Patient Population: Adults with moderately to severely active UC who had failed or were intolerant to at least one conventional, biologic, or JAK therapy. ELEVATE 12 enrolled 354 patients.
- Intervention: Patients received either Etrasimod 2mg once daily or a placebo.
- Primary Endpoints: Clinical remission at week 12 (both studies) and week 52 (ELEVATE UC 52).
- Key Secondary Endpoints: Endoscopic improvement and mucosal healing.



Upadacitinib (Rinvoq) - U-ACCOMPLISH & U-ACHIEVE Phase 3 Trials

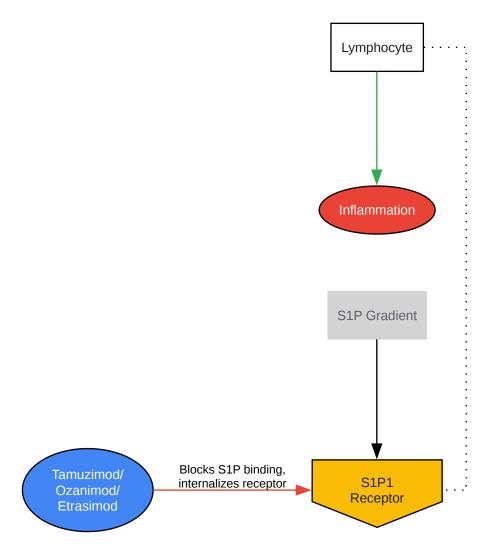
- Study Design: Two replicate 8-week induction studies (U-ACHIEVE and U-ACCOMPLISH) and a 52-week maintenance study (U-ACHIEVE Maintenance). These were multicenter, randomized, double-blind, and placebo-controlled.
- Patient Population: 988 adult patients with moderately to severely active UC who had failed prior treatments.
- Intervention: In the induction studies, patients received Upadacitinib 45mg once daily or a placebo. Clinical responders from the induction phase were re-randomized to receive Upadacitinib 15mg, 30mg, or a placebo in the maintenance study.
- Primary Endpoint: Clinical remission per the Adapted Mayo Score at week 8 (induction) and week 52 (maintenance).
- Key Secondary Endpoints: Endoscopic improvement, histologic-endoscopic mucosal improvement (HEMI), and corticosteroid-free clinical remission.

Mechanism of Action and Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by S1P receptor modulators and JAK inhibitors.

S1P Receptor Signaling Pathway





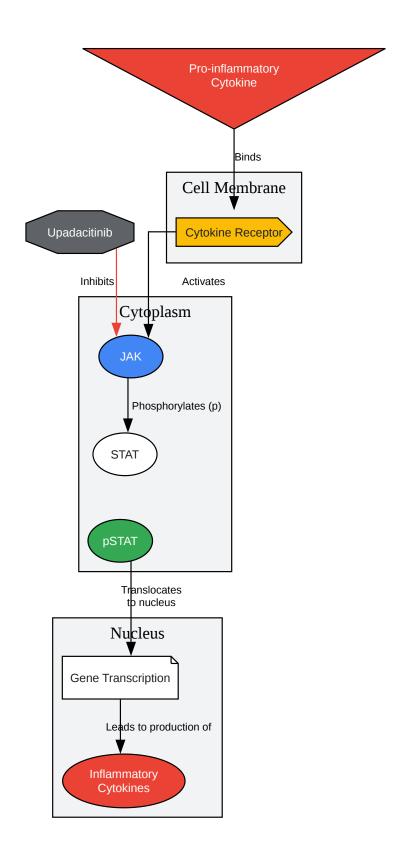
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Caption: S1P Receptor Modulation in Ulcerative Colitis.

Description: Sphingosine-1-phosphate (S1P) receptor modulators like **Tamuzimod**, Ozanimod, and Etrasimod work by targeting the S1P1 receptor on lymphocytes. In ulcerative colitis, a high S1P gradient in the blood attracts lymphocytes out of the lymph nodes and into the gut, where they contribute to inflammation. These drugs bind to S1PR1, causing the receptor to be internalized and preventing lymphocytes from leaving the lymph nodes, thereby reducing the inflammatory response in the colon.

JAK-STAT Signaling Pathway





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Caption: JAK-STAT Inhibition in Ulcerative Colitis.



Description: The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a key signaling cascade in the inflammatory process of ulcerative colitis. Proinflammatory cytokines bind to their receptors on immune cells, which activates JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and promote the transcription of genes involved in inflammation. Upadacitinib is a JAK inhibitor that blocks the activity of JAKs, thereby interrupting this signaling cascade and reducing the production of inflammatory cytokines.

Summary and Conclusion

This comparative guide provides a snapshot of the current landscape of oral therapies for moderate to severe ulcerative colitis, with a focus on Ventyx Biosciences' **Tamuzimod**.

- Efficacy: In its Phase 2 trial, Tamuzimod demonstrated competitive rates of clinical remission, particularly with the 60mg dose. When compared to the Phase 3 data of its competitors, Tamuzimod's placebo-adjusted remission rate appears to be in a similar range to the S1P receptor modulators Ozanimod and Etrasimod, while the JAK inhibitor Upadacitinib has shown higher rates of clinical remission in its induction studies. It is important to note that cross-trial comparisons should be made with caution due to differences in study design and patient populations.
- Safety: A key differentiator for **Tamuzimod** appears to be its favorable safety profile, with no reported instances of atrioventricular block, bradycardia, or macular edema in the Phase 2 trial, which are potential concerns with other S1P receptor modulators.
- Mechanism of Action: As a selective S1P1 receptor modulator, Tamuzimod's mechanism is well-understood and targets a clinically validated pathway in the treatment of ulcerative colitis.

For the drug development professional, the data suggests that **Tamuzimod** has the potential to be a valuable addition to the therapeutic landscape for ulcerative colitis, particularly if its favorable safety profile is maintained in Phase 3 trials. The ongoing long-term extension study will provide crucial data on the durability of its efficacy and long-term safety. Further research, including head-to-head trials, will be necessary to definitively establish its position relative to other available oral therapies. The detailed experimental protocols provided in this guide can



serve as a foundation for designing future studies and for the independent verification of these findings.

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